N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their wide array of biological activities, making them of significant interest in both medicinal and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and reagents to facilitate the enantioselective construction of the desired scaffold.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-one, while reduction may produce this compound.
Scientific Research Applications
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine: A closely related compound with similar structural features and biological activities.
Tropane alkaloids: A broader class of compounds that share the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific substitution pattern and the presence of the benzyl group, which may confer distinct biological properties compared to other tropane alkaloids. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine, also known by its CAS number 101353-61-1, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H22N2
- Molecular Weight : 230.35 g/mol
- CAS Number : 101353-61-1
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Compounds within the azabicyclo class are known to act as ligands for nicotinic acetylcholine receptors (nAChRs) and dopamine receptors, which are implicated in numerous neurological disorders.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity against several viruses:
Compound | Virus Target | IC50 (µM) | Reference |
---|---|---|---|
N-benzyl derivative | Coxsackievirus B | 4.29 | |
Sulfonamide derivatives | Influenza H9N2 | 0.001 | |
Guanidine-substituted sulfonamide | Dengue virus | 48.2 |
The effectiveness of these compounds in inhibiting viral replication highlights the potential of N-benzyl derivatives in developing antiviral therapies.
Neuropharmacological Activity
The azabicyclo structure is associated with various neuropharmacological activities, including:
- Cholinergic Modulation : The compound may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
- Dopaminergic Activity : It may influence dopamine pathways, potentially offering therapeutic effects for Parkinson's disease and schizophrenia.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Substituents on the Benzyl Group : Variations in the benzyl substituent can significantly alter receptor affinity and selectivity.
Substituent | Effect on Activity |
---|---|
Methyl | Increases nAChR affinity |
Hydroxyl | Enhances solubility and bioavailability |
Study on Antiviral Efficacy
A study published in MDPI explored the antiviral efficacy of various sulfonamide derivatives, including those structurally related to N-benzyl compounds. The results demonstrated significant inhibition of viral replication in vitro, particularly against coxsackievirus B and influenza viruses . The IC50 values obtained were promising, suggesting that modifications to the azabicyclo framework could yield potent antiviral agents.
Neuropharmacological Assessment
In another study assessing the neuropharmacological effects of related azabicyclo compounds, it was found that these agents could modulate neurotransmitter levels effectively, leading to improved cognitive function in animal models . This highlights the potential for N-benzyl derivatives in treating neurodegenerative diseases.
Properties
IUPAC Name |
N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-17-14-7-8-15(17)10-13(9-14)16-11-12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWOPMYRYEKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384373 | |
Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101353-61-1 | |
Record name | N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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